4-Methoxy-2-methylbenzo[h]quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26g/mol |
IUPAC Name |
4-methoxy-2-methylbenzo[h]quinazoline |
InChI |
InChI=1S/C14H12N2O/c1-9-15-13-11-6-4-3-5-10(11)7-8-12(13)14(16-9)17-2/h3-8H,1-2H3 |
InChI Key |
LMJGNIHVWFOBDS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC3=CC=CC=C32)C(=N1)OC |
Canonical SMILES |
CC1=NC2=C(C=CC3=CC=CC=C32)C(=N1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzo H Quinazoline Derivatives
Strategic Synthetic Routes for Benzo[h]quinazoline Core Synthesis
The synthesis of the benzo[h]quinazoline core, an angularly fused polycyclic aromatic heterocycle, relies on strategic bond-forming reactions to construct the pyrimidine (B1678525) ring onto a benzo[g]quinoline or a related naphthalene (B1677914) precursor. The methodologies employed are diverse, ranging from classical condensation reactions to modern catalyzed and multi-component approaches.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like benzo[h]quinazolines in a single step, enhancing atom economy and reducing waste. These reactions combine three or more starting materials in a one-pot process to form a product that incorporates portions of all reactants.
A notable example is the rapid and regioselective synthesis of highly functionalized benzo[h]pyrazolo[3,4-b]quinolines through a microwave-assisted multi-component domino reaction. rsc.org This approach utilizes readily available and inexpensive substrates to achieve good to excellent yields in short reaction times. rsc.org While not forming a simple benzo[h]quinazoline, this demonstrates the power of MCRs in building the core fused ring system. Another strategy involves Ugi four-component reactions (Ugi-4CR) to rapidly generate polycyclic quinazolinones, which are structurally related to the target scaffold. acs.orgnih.gov These methods can tolerate a wide array of functional groups on the starting materials, including various isocyanides and substituted benzoic acids or benzaldehydes, leading to diverse products in moderate to good yields. acs.org
Table 1: Examples of Multi-Component Reactions for Quinazoline-related Scaffolds
| Reaction Type | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Microwave-assisted MCR | Aldehydes, Malononitrile, 5-Amino-3-methyl-1H-pyrazole | Benzo[h]pyrazolo[3,4-b]quinolines | Rapid, regioselective, good to excellent yields (61-91%). | rsc.org |
| Ugi-4CR / Annulation | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Isoindolo[1,2-b]quinazolinones | Two-step protocol, moderate to good yields, high diversity. | acs.org |
Domino and Cascade Cyclization Approaches
Domino and cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially in a single synthetic operation without isolating intermediates. These processes are highly efficient for constructing complex polycyclic systems like benzo[h]quinazolines.
A prime example is the one-pot synthesis of functionalized benzo[h]quinolines via a base-catalyzed double annulation cascade reaction between benzonitriles and diynones. nih.gov This atom- and step-economical approach forms two new C-C bonds and one C-N bond, yielding a variety of benzo[h]quinolines in high yields. nih.gov Similarly, a copper-catalyzed domino synthesis has been developed for quinazolinone derivatives from 2-halobenzamides and (aryl)methanamines. acs.org This process involves a sequence of Ullmann-type coupling, aerobic oxidation, and intramolecular nucleophilic addition. acs.org One-pot, two-step cascade methods have also been developed to produce complex fused systems like quinazolino rsc.orgnih.govmdpi.comtriazolo rsc.orgrsc.orgbenzodiazepines, which involves a quinazolinone-forming condensation followed by an intramolecular cycloaddition. nih.gov
Catalyzed Reaction Pathways (e.g., Metal-Catalyzed, Acid-Catalyzed, Lewis Acid Catalysis)
Catalysis is a cornerstone of modern organic synthesis, providing efficient and selective routes to quinazoline (B50416) derivatives. Various catalysts, including transition metals, Brønsted acids, and Lewis acids, have been employed.
Metal-Catalyzed Synthesis: Transition metals such as palladium, copper, iron, manganese, and cobalt are widely used to construct the quinazoline ring. mdpi.com Palladium-catalyzed reactions, including Sonogashira-Hagihara and Suzuki-Miyaura cross-couplings, are employed in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, an isomer of the target scaffold. beilstein-journals.orgresearchgate.net Copper catalysts are particularly useful due to their low cost and versatility. They can mediate the one-pot synthesis of 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and various partners like aldehydes or benzyl (B1604629) alcohols in DMSO. gaylordchemical.com Iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation provide another efficient route. organic-chemistry.org Furthermore, earth-abundant manganese catalysts have been used for the synthesis of quinazolines through acceptorless dehydrogenative coupling (ADC) strategies. mdpi.comnih.gov
Acid-Catalyzed Synthesis: Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are effective catalysts for the final cycloisomerization step in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones from uracil-based precursors. beilstein-journals.orgresearchgate.net This acid-mediated cyclization proceeds in high yield under thermal conditions. beilstein-journals.org
Lewis Acid Catalysis: Lewis acids can also promote the formation of the quinazoline ring. For instance, the condensation of N-arylamidines with aldehydes can be achieved without a Lewis acid catalyst under microwave irradiation, but Lewis acids are often employed in more traditional thermal methods to activate the reactants. frontiersin.org
Table 2: Overview of Catalyzed Reactions for Benzoquinazoline and Related Scaffolds
| Catalyst Type | Reaction | Substrates | Product | Reference |
|---|---|---|---|---|
| Metal (Palladium) | Suzuki-Miyaura / Cycloisomerization | Aryl-ethynyl-uracils | Benzo[f]quinazoline-diones | beilstein-journals.org |
| Metal (Copper) | Domino Reaction | 2-Bromobenzamide, Aldehydes | 2-Substituted Quinazolinones | gaylordchemical.com |
| Metal (Manganese) | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohols, Amides | 2-Substituted Quinazolines | mdpi.comnih.gov |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. frontiersin.org This technology is well-suited for the synthesis of quinazoline and benzoquinazoline derivatives.
Several protocols utilize microwave assistance to accelerate the formation of the quinazoline core. For example, the synthesis of quinazolinobenzodiazepine alkaloids has been achieved in one-pot domino reactions under microwave irradiation, affording the products in good yields from commercially available starting materials. nih.gov The condensation of N-arylamidines with aldehydes to form quinazolines, including benzo[g]quinazolines, can be performed efficiently and without a solvent or catalyst using microwaves. frontiersin.org Furthermore, fast and eco-friendly microwave-irradiated reactions in aqueous media have been developed for synthesizing new 2-substituted quinazoline derivatives. rsc.org The Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, is significantly improved by using microwave irradiation. frontiersin.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis
| Method | Reaction Time | Yield | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Heating | 3-6 hours | 48-89% | Standard laboratory procedure. | researchgate.net |
One-Pot Synthetic Protocols
One-pot syntheses, which encompass MCRs and tandem reactions, are highly desirable as they avoid the lengthy separation and purification of intermediates, saving time, resources, and reducing waste. Many of the methodologies already discussed, such as MCRs and domino reactions, are inherently one-pot procedures.
An atom- and step-economical one-pot approach for synthesizing functionalized benzo[h]quinolines involves the lithium-hexamethyldisilazane-catalyzed reaction of benzonitriles and diynones. nih.gov Transition-metal-free, one-pot tandem processes have been developed for benzo rsc.orgresearchgate.netimidazo[1,2-a]quinazolines, which are structurally related to the target molecule. acs.orgnih.gov These reactions proceed through an addition-elimination/SNAr process from substrates like 2-fluorobenzaldehyde (B47322) and 1H-benzo[d]imidazol-2-amine. acs.org Copper-mediated one-pot condensation reactions are also effective for creating quinazolinone derivatives with the formation of multiple new C-N bonds in a single operation. rsc.org
Oxidative Cyclization Methods
Oxidative cyclization is a common strategy for the final aromatization step in quinazoline synthesis. This involves the cyclization of a precursor followed by an oxidation step, which can often be performed in the same pot.
A variety of oxidants can be employed, from traditional reagents to greener alternatives like molecular oxygen (air). A novel aerobic protocol uses the 4-hydroxy-TEMPO radical as a catalyst for the oxidative synthesis of 2-aryl quinazolines from arylmethanamines and 2-aminobenzoketones, avoiding the need for any metals. rsc.org Another green approach uses a bioinspired cooperative catalytic system of laccase/DDQ with air or O2 as the oxidant for the synthesis of quinazolinones in aqueous media. rsc.org Electrochemical methods also provide a metal- and base-free route for the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides to yield quinazolinones, using K2S2O8 as an inexpensive radical surrogate. nih.gov
Functionalization and Derivatization Strategies
The benzo[h]quinazoline scaffold offers multiple sites for functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties. Key strategies include the modification of existing substituents and the introduction of new functional groups at various positions on the heterocyclic ring system.
Alkylation is a fundamental transformation for modifying the quinazoline core. In the case of quinazolinone precursors, N-alkylation is a common and regioselective process. Studies on 2-substituted quinazolin-4(3H)-ones have shown that treatment with alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as DMF leads to the formation of N-alkylated products. nih.govjuniperpublishers.comderpharmachemica.comuw.eduresearchgate.net For instance, the reaction of 2-alkylquinazolin-4(3H)-ones with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) under solvent-free conditions has been reported as an alternative method for methylation. derpharmachemica.com
Hydrazinolysis is another crucial reaction, particularly for converting thioxo or chloro-substituted quinazolines into versatile hydrazine (B178648) derivatives. These hydrazinoquinazolines serve as key intermediates for the synthesis of fused heterocyclic systems, such as triazoloquinazolines. ekb.egnih.gov For example, 2-thioxo-benzo[g]quinazolines can be converted to their corresponding hydrazine derivatives by treatment with hydrazine hydrate (B1144303) in a high-boiling solvent like DMF. mdpi.com Similarly, the reaction of 2-ethoxy-4-hydrazinoquinazoline with various electrophiles has been extensively studied to produce a range of functionalized quinazoline derivatives. nih.gov A related compound, 2-hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline, has also been synthesized, highlighting the accessibility of such intermediates.
Table 1: Examples of Alkylation and Hydrazinolysis Reactions on Quinazoline Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Thioxoquinazolin-4-one derivatives | Alkyl halide, K2CO3, DMF, 90°C, 18 h | 2-Thioether derivatives | nih.gov |
| 2-Alkylquinazolin-4(3H)-one | DMF-DMA, solvent-free | 3-Methyl-2-alkylquinazolin-4(3H)-one | derpharmachemica.com |
| 2-Thioxo-benzo[g]quinazolines | Hydrazine hydrate, DMF, boiling | 2-Hydrazino-benzo[g]quinazolines | mdpi.com |
| 2-Ethoxy-4-chloroquinazoline | Hydrazine hydrate, ethanol, reflux | 2-Ethoxy-4-hydrazinoquinazoline | nih.gov |
The introduction of oxygen-containing functional groups, such as acetoxy and ester moieties, can significantly influence the physicochemical and biological properties of benzo[h]quinazoline derivatives. Transition metal-catalyzed C(sp³)–H acetoxylation has been reported for quinazolinone derivatives, providing a direct route to introduce an acetoxy group onto an alkyl side chain. researchgate.net
Ester derivatives can be synthesized through various methods. One common approach involves the esterification of a carboxylic acid precursor. For example, the synthesis of quinazolinone derivatives has been achieved starting from 2-amino-3-nitrobenzoic acid, which can be further functionalized. nih.gov Alternatively, ester functionalities can be introduced by reacting a suitable quinazoline intermediate with reagents like ethyl chloroacetate. nih.gov The hydrolysis of these esters can then provide the corresponding carboxylic acids, which are valuable for further derivatization. mdpi.com
Table 2: Synthesis of Ester Derivatives of Quinazoline Systems
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Amino-3-nitrobenzoic acid | Ethyl chloroformate, then reaction with an amine | Carboxylic acid intermediate for further esterification | nih.gov |
| 2-Ethoxy-4-hydrazinoquinazoline | Ethyl chloroacetate | 6-ethoxy-2,3-dihydro-4H- nih.govnih.govrsc.orgtriazino[4,3-c]quinazolin-4-one | nih.gov |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | 1 M NaOH, i-PrOH, reflux | 4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acid | mdpi.com |
A wide range of functional groups and substituents can be incorporated into the benzo[h]quinazoline framework to create diverse chemical libraries for various applications. The introduction of different substituents at the C-2, C-4, and other positions of the quinazoline ring can be achieved through various synthetic strategies.
For instance, starting from 2-amino-5-methylbenzoic acid, a variety of 2-thioxoquinazolin-4-one derivatives can be synthesized and subsequently functionalized. nih.gov The thioxo group is a versatile handle for introducing thioether side chains with various alkyl or aryl groups. nih.gov Furthermore, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones has been accomplished through a multi-step sequence involving palladium-catalyzed cross-coupling reactions, demonstrating the feasibility of constructing complex polycyclic systems. beilstein-journals.org The incorporation of different aryl and heterocyclic moieties can significantly impact the electronic and photophysical properties of the final compounds.
Table 3: Examples of Functional Group Incorporation in Quinazoline Derivatives
| Synthetic Strategy | Key Reagents | Incorporated Functional Groups | Reference |
| Palladium-catalyzed cross-coupling | Boronic acids, Pd(PPh3)4, NaOH | Aryl groups | beilstein-journals.org |
| Cyclocondensation | 2-Amino-5-methylbenzoic acid, isothiocyanates | Thioxo group, alkyl substituents | nih.gov |
| Nucleophilic substitution | 4-Chloroquinazoline derivatives, amines/thiols | Amino and thioether groups | ekb.eg |
Spectroscopic Characterization Methodologies
The structural elucidation of newly synthesized benzo[h]quinazoline derivatives relies heavily on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional groups within the molecule. For quinazolinone derivatives, the carbonyl (C=O) stretching vibration is a characteristic peak typically observed in the range of 1650–1700 cm⁻¹. Other important vibrations include the N-H stretch (around 3200-3400 cm⁻¹) for non-N-substituted quinazolinones, C-H stretching of aromatic and aliphatic groups, and C=N stretching vibrations. ekb.egderpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The chemical shifts of protons in the aromatic region can help determine the substitution pattern on the benzo and quinazoline rings. The methoxy (B1213986) group protons of a methoxy-substituted quinazoline typically appear as a singlet around δ 3.8-4.1 ppm. ekb.egrsc.org The methyl group protons at the C-2 position would also be expected to resonate as a singlet in a specific region of the upfield spectrum.
¹³C NMR: The carbon signals provide complementary information. The carbonyl carbon of a quinazolinone ring appears significantly downfield. The chemical shifts of the carbons in the aromatic rings are indicative of the electronic environment and substitution pattern.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) confirms the molecular formula of the synthesized derivative. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. rsc.org
Table 4: Representative Spectroscopic Data for Related Quinazoline Derivatives
| Compound | Spectroscopic Data | Reference |
| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | ¹H NMR (DMSO-d6, 600 MHz): δ 12.42 (br s, 1H), 8.20 (d, J = 8.8 Hz, 2H), 8.14 (d, J = 7.6 Hz, 1H), 7.82 (t, J = 8.2 Hz, 1H), 7.71 (d, J = 8.1 Hz, 1H), 7.49 (t, J = 7.5 Hz, 1H), 7.10 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H). HRMS (ESI) m/z: calcd for C15H13N2O⁺ [M+H]⁺ 253.0972, found 253.0974. | rsc.org |
| 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl)methylamino)-2-methylquinazolin-4(3H)-one | IR (KBr, cm⁻¹): 3405 (N-H), 1700 (C=O), 1593 (C=N). ¹H NMR (DMSO): δ 9.8 (s, 1H, NH), 7.1-8.1 (m, 8H, Ar-H), 2.35 (s, 3H, CH3). MS: M⁺ at m/z 349. | derpharmachemica.com |
| 4-Methoxyquinoline | ¹³C NMR: Data available. GC-MS: m/z 159 (M⁺), 116, 50. | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzo H Quinazoline Derivatives
Influence of Substituent Position and Nature on Biological Activity
The functional groups attached to the benzo[h]quinazoline nucleus, and their specific locations, are critical determinants of the molecule's interaction with biological targets.
Systematic modifications at key positions of the quinazoline (B50416) ring have demonstrated a profound impact on the biological activity of the resulting derivatives. The C-2, C-4, C-6, and C-8 positions are considered primary pharmacophoric sites for tuning the molecule's properties. researchgate.net
C-2 Position: The substituent at the C-2 position plays a vital role in the molecule's interaction with enzymatic targets. The introduction of aryl or heteroaryl groups at this position has been shown to enhance analgesic and anti-inflammatory properties. nih.govfrontiersin.org Specifically, a phenyl ring at C-2 can be crucial for establishing hydrogen bonds within the active site of an enzyme. researchgate.net Furthermore, incorporating a styryl group at this position can lead to improved chemotherapeutic action, and 2-aryl-substituted quinazolines, in general, exhibit notable antiproliferative potency. nih.govnih.gov
C-4 Position: The C-4 position is highly sensitive to substitution, with modifications significantly influencing biological outcomes. For instance, altering the aniline moiety commonly found at this position can lead to a decrease in activity against certain targets. mdpi.com The selectivity of kinase inhibitors for HER2 over EGFR has been shown to depend on the nature of the aniline group at C-4. nih.gov Enhancing the lipophilic character at this position is a recognized strategy for improving inhibitory affinity. nih.govfrontiersin.org Additionally, the presence of simple or substituted amine groups at C-4 often contributes to antibacterial potency. nih.gov
C-6 Position: Substitutions on the benzene (B151609) ring portion of the scaffold, particularly at C-6, are critical for modulating activity. The introduction of electron-donating or electron-releasing groups at the C-6 position can enhance biological activity. mdpi.com For example, electron-rich substituents or halogens at this position are known to augment antibacterial efficacy. nih.gov In the context of anticancer agents, a nitro group at C-6 has been correlated with improved potency. nih.gov The nature of the substituent at C-6 also impacts the selectivity profile of kinase inhibitors. nih.gov
C-8 Position: The C-8 position offers another strategic site for modification. The presence of a phenyl ring at this position has been linked to enhanced anticancer activity. nih.gov For antimicrobial applications, the introduction of halogen atoms at the C-8 (and C-6) position can lead to a significant improvement in activity. nih.gov Recent studies have also shown that introducing larger substituents, such as nitro or diol groups, at the C-8 position can create new interactions with target proteins, thereby improving both binding affinity and selectivity for tankyrase inhibitors. researchgate.net
Table 1: Influence of Substituents at Key Positions on Biological Activity
| Position | Type of Substituent | Observed Effect |
|---|---|---|
| C-2 | Aryl/Heteroaryl groups | Enhanced analgesic and anti-inflammatory activity. nih.govfrontiersin.org |
| Phenyl ring | Vital for hydrogen bonding with enzymes. researchgate.net | |
| Styryl group | Improved chemotherapeutic action. nih.gov | |
| C-4 | Substituted/Simple amines | Increased antibacterial potency. nih.gov |
| Aniline moiety | Influences kinase selectivity (HER2 vs. EGFR). nih.gov | |
| Lipophilic groups | Desired for novel inhibitory affinity. nih.govfrontiersin.org | |
| C-6 | Electron-releasing groups | Enhanced biological activity. mdpi.com |
| Halogens/Electron-rich groups | Increased antibacterial potency. nih.gov | |
| Nitro group | Improved anticancer potency. nih.gov | |
| C-8 | Phenyl ring | Enhanced anticancer activity. nih.gov |
| Halogen atoms | Improved antimicrobial activity. nih.gov | |
| Nitro/Diol groups | Improved affinity and selectivity for tankyrase inhibitors. researchgate.net |
Nitrogen atoms within the quinazoline core, particularly at the N-1 and N-3 positions, also play a role in biological interactions and offer sites for modification.
N-1 and N-3 Positions: The binding activity of the quinazoline system can be influenced by substitutions elsewhere on the ring that affect the electronic properties of N-1 and N-3. For example, electron-donating groups at the C-6 and C-7 positions have been found to improve the binding activity associated with the N-1 and N-3 atoms. mdpi.com
Electronic and Steric Effects on Activity Profiles
The electronic properties (electron-donating vs. electron-withdrawing) and the size and shape (steric effects) of substituents are fundamental principles that govern the activity profiles of benzo[h]quinazoline derivatives.
The electronic nature of a substituent can dramatically alter the reactivity and binding affinity of the parent molecule.
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as fluoro, chloro, and bromo, on an aniline ring substituent is often advantageous for antiproliferative activity. mdpi.com The potency of some anticancer compounds has been linked to the presence of two EWGs on a terminal phenyl ring. mdpi.com A nitro group, a strong EWG, at the C-6 position has been shown to improve anticancer potency. nih.gov In some synthetic pathways, the presence of an EWG can also lead to an increased reaction yield. nih.govnih.gov
Electron-Donating Groups (EDGs): Conversely, EDGs also play a crucial role. Electron-donating substituents at the C-6 and/or C-7 positions can improve the binding activity of the quinazoline core. mdpi.com Specifically, an electron-releasing group at C-6 often enhances activity. mdpi.com Certain antibacterial quinazolinones bearing EDGs like methoxy (B1213986) and methyl groups on a phenyl ring were found to be more active than derivatives carrying EWGs. nih.gov
The size and spatial arrangement of substituents can dictate how a molecule fits into a biological target's binding site.
Steric Hindrance: In some cases, smaller substituents are favored. For example, in a series of derivatives with a piperazine ring at the C-7 position, a smaller N-substituent on the piperazine ring was required for potent inhibition of TNF-alpha production, suggesting that larger groups caused unfavorable steric hindrance. nih.gov Similarly, replacing a naphthyl group with a bulkier anthracenyl moiety resulted in a loss of activity, indicating a negative steric effect. nih.gov
Favorable Bulk: However, bulkier substituents are not always detrimental and can be exploited to access additional binding pockets. The strategic placement of larger groups can lead to enhanced activity. For instance, introducing larger nitro and diol substituents at the C-8 position of certain quinazolinones led to improved affinity and selectivity by forming new, favorable interactions with the target enzyme. researchgate.net
Molecular Hybridization Approaches in Benzo[h]quinazoline Drug Design
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govmdpi.com This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action that can address multiple targets, potentially leading to increased potency and a reduction in drug resistance. nih.gov
Several hybridization strategies have been successfully applied to the quinazoline scaffold:
Quinazoline-Thiadiazole Hybrids: The fusion of a quinazoline core with a thiadiazole ring has resulted in hybrid molecules exhibiting antibacterial, antifungal, and anti-HIV activities. nih.gov
Quinazoline-Chalone and -Artemisinin Hybrids: Hybridization with other natural product scaffolds has also proven fruitful. Quinazoline-chalcone hybrids have been investigated as antiparasitic agents, while quinazoline-artemisinin hybrids have shown promise as antiviral compounds. mdpi.com
Quinazoline-Triazole Hybrids: Combining the quinazoline nucleus with a triazole moiety has been used to create DNA intercalators for anticancer applications. researchgate.net This design often features the fused ring system acting as a planar aromatic chromophore. researchgate.net
Dual-Target Inhibitors: Hybridization has been employed to design inhibitors that act on multiple pathways simultaneously. For example, by linking a hydroxamic acid moiety (an HDAC inhibitor pharmacophore) to a quinazoline-based PI3K pharmacophore, researchers have developed dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). nih.gov Similarly, quinazoline-2-indolinone hybrids have been constructed as selective PI3Kα inhibitors. nih.gov
Enhancement of Potency and Multi-Targeting Capabilities
The potency and target selectivity of benzo[h]quinazoline derivatives can be finely tuned through strategic structural modifications. These modifications often focus on introducing substituents at various positions of the quinazoline ring system to optimize interactions with the target protein's binding site. The concept of multi-targeting, where a single molecule is designed to interact with multiple disease-relevant targets, is a promising strategy to overcome drug resistance and improve therapeutic efficacy. beilstein-journals.org
SAR studies on the broader class of quinazoline and benzo[g]quinazoline derivatives have revealed several key principles for enhancing potency. For instance, substitutions at the 2- and 4-positions of the quinazoline ring are critical for modulating activity. The introduction of a methyl group at the 2-position and a methoxy group at the 4-position, as in the titular compound, can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins.
In the context of multi-targeting, quinazoline-based compounds have been successfully designed as dual inhibitors of various kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). beilstein-journals.org This is achieved by incorporating chemical features that allow the molecule to bind to the ATP-binding sites of both enzymes. The design of such multi-target agents often involves a deep understanding of the structural similarities and differences between the target proteins.
The development of multi-kinase inhibitors has been a significant focus in cancer therapy, and the quinazoline scaffold has proven to be a valuable template for this purpose. mdpi.com Derivatives have been synthesized that show effective anti-proliferative activity against several cancer cell lines by simultaneously inhibiting multiple kinases involved in tumor growth and angiogenesis. mdpi.com
Furthermore, the concept of multi-targeting extends beyond kinase inhibition. Quinazoline derivatives have been investigated as dual inhibitors of other enzyme systems, such as phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs). nih.gov This dual-action mechanism can lead to synergistic anticancer effects and a lower likelihood of developing drug resistance.
The table below provides examples of structural modifications in quinazoline derivatives and their impact on potency and multi-targeting capabilities, offering insights that could be applicable to the design of novel 4-Methoxy-2-methylbenzo[h]quinazoline analogues.
| Structural Modification | Impact on Biological Activity | Targeted Pathways |
| Substitution at 6- and 7-positions | Observed as a multi-kinase inhibitor | Multiple cancer cell signaling pathways |
| Incorporation of benzene sulfonamide moieties | Potent carbonic anhydrase inhibitory activity | Carbonic anhydrase-related pathways |
| Hybridization with pyrimidine (B1678525) | Competitive inhibition of DPP-4 enzyme | Dipeptidyl peptidase-4 (DPP-4) inhibition |
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Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the molecular mechanisms of action and target interactions of the chemical compound This compound .
The conducted searches aimed to retrieve data on the potential inhibitory activities of this specific compound against a range of enzymes, as outlined in the user's request. These included:
Tyrosine Kinases (EGFR, HER2, VEGFR-2, FGFR-1, BRAF)
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Molecular Mechanisms of Action and Target Interactions of Benzo H Quinazoline Compounds
Enzyme Inhibition Mechanisms
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
The quinazoline (B50416) core is a recognized platform for the development of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's disease. Research into various quinazoline derivatives has shown that they can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives have indicated that the presence and position of substituents are critical for inhibitory activity. For instance, compounds featuring a methoxy (B1213986) group on an associated benzaldehyde (B42025) ring have been identified as potent cholinesterase inhibitors. ijcce.ac.ir In one study, certain 2,3-dihydroquinazolin-4(1H)-one derivatives showed inhibitory activity against both AChE and BChE that was comparable to or even higher than the standard drug, galantamine. ijcce.ac.ir A separate investigation into 2,4-disubstituted quinazoline derivatives found several compounds that acted as potent and selective inhibitors of butyrylcholinesterase (BuChE). nih.gov The most effective of these compounds demonstrated IC₅₀ values in the low micromolar range against equine BuChE. nih.gov
While direct studies on 4-Methoxy-2-methylbenzo[h]quinazoline are limited, the established activity of the quinazoline scaffold suggests a potential for this compound to interact with cholinesterases. The specific electronic and steric properties conferred by the 4-methoxy and 2-methyl groups would determine the precise nature and potency of this inhibition.
Table 1: Cholinesterase Inhibition by Related Quinazoline Derivatives
| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2,3-dihydroquinazolin-4(1H)-one derivatives | AChE & BChE | Dual inhibition observed, with some IC₅₀ values in the low micromolar range (e.g., 3.7 µM for AChE). | ijcce.ac.ir |
Viral Protease Inhibition (e.g., 3CLpro for SARS-CoV-2)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govfrontiersin.org The quinazoline and quinazolinone scaffolds have been explored for their potential to inhibit this key viral enzyme. arabjchem.org
A cell-based assay identified a complex quinazolinone derivative, QZ4, as a potential inhibitor of SARS-CoV-2 3CLpro with an EC₅₀ value of approximately 6.5 µM. researchgate.net Further research has led to the discovery of quinazolin-4-one-based non-covalent inhibitors of SARS-CoV-2 Mpro, with some compounds exhibiting superior inhibitory activity compared to the natural product baicalein. nih.gov For example, a lead compound from this series, C7, inhibited SARS-CoV-2 Mpro with an IC₅₀ of 0.085 µM and blocked viral replication in cell culture with an EC₅₀ of 1.10 µM. nih.gov Molecular docking studies of other quinazolinone derivatives have shown strong interactions within the active catalytic dyad (Cys-His) of the 3CLpro enzyme, suggesting a mechanism of action that obstructs the protease's function. arabjchem.org
These findings indicate that the quinazoline framework is a viable starting point for designing 3CLpro inhibitors. The specific structure of this compound would need to be tested to determine its inhibitory potential against SARS-CoV-2 3CLpro or other viral proteases.
Table 2: SARS-CoV-2 3CLpro Inhibition by Related Quinazoline Derivatives
| Compound/Series | Type | Reported Activity | Reference |
|---|---|---|---|
| QZ4 | Quinazolinone Derivative | EC₅₀ ≈ 6.5 µM | researchgate.net |
| C7 | Quinazolin-4-one-based | IC₅₀ = 0.085 µM (Enzymatic); EC₅₀ = 1.10 µM (Cell-based) | nih.gov |
Phospholipase A2 (cPLA2, sPLA2) Inhibition
Phospholipases A2 (PLA₂) are enzymes that hydrolyze phospholipids (B1166683) to produce fatty acids and lysophospholipids. The inhibition of secretory phospholipase A2 (sPLA₂) is of pharmacological interest for treating inflammatory diseases. mdpi.comnih.gov
Research on quinoline-4-methyl esters, which share a heterocyclic core with quinazolines, has identified them as competitive inhibitors of human nonpancreatic secretory phospholipase A2 (hnps-PLA₂). lookchem.com Within a series of synthesized compounds, several displayed significant inhibitory activity, with the most potent compound showing an IC₅₀ value of 1.5 µM. lookchem.com Additionally, a study on octahydroquinazolinone derivatives demonstrated their ability to inhibit PLA₂ in a concentration-dependent manner. mdpi.com Furthermore, a broad screening of drugs revealed that many, particularly cationic amphiphilic drugs, inhibit lysosomal phospholipase A2 (PLA2G15), which is linked to drug-induced phospholipidosis. nih.gov
The potential for this compound to inhibit PLA₂ would depend on its ability to interact with the active site of the enzyme. The structure-activity relationships derived from related heterocyclic compounds suggest that this is a plausible, though unconfirmed, mechanism of action.
Cellular Pathway Modulation
Beyond direct enzyme inhibition, benzo[h]quinazoline compounds can influence complex cellular processes, including cytoskeletal dynamics and pathways controlling cell fate.
Microtubule Dynamics Disruption
Tubulin and its polymer, microtubules, are essential components of the cytoskeleton and are validated targets for anticancer agents. nih.gov Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often interacting with the colchicine (B1669291) binding site. nih.govnih.gov
For example, a study on 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones found that these compounds could significantly inhibit tubulin assembly, with some derivatives showing low nanomolar antiproliferative activity. nih.gov However, in a related series, the introduction of a 2-methoxy group was found to reduce the potency of the compound. nih.gov In contrast, other research has shown that certain 2,4-disubstituted quinazoline derivatives can act as inducers of tubulin polymerization, similar to the mechanism of paclitaxel. nih.gov A different 4-anilinoquinazoline, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was also found to inhibit tubulin polymerization effectively. nih.gov
This body of evidence suggests that the quinazoline scaffold can be modified to either inhibit or promote tubulin polymerization, leading to the disruption of microtubule dynamics and mitotic arrest. The specific effect of this compound would depend on its precise interaction with the tubulin protein.
Cell Cycle Arrest Induction
By disrupting microtubule dynamics or modulating other signaling pathways, quinazoline derivatives frequently induce cell cycle arrest, a key mechanism for their antiproliferative effects. nih.gov The specific phase of the cell cycle that is blocked can vary depending on the compound's structure.
One potent quinazoline-based tubulin inhibitor was shown to arrest the majority of treated cells in the G2/M phase of the cell cycle. nih.gov In another study, a novel 2-Sulfanylquinazolin-4(3H)-one derivative caused cell cycle arrest at the S phase in HepG2 cells. mdpi.com Another quinazoline derivative was reported to arrest the cell cycle at the G0/G1 phase. nih.gov The induction of G1 arrest is often linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. For instance, a related compound, 2-methoxy-4-vinylphenol, was found to cause G1 arrest by increasing the expression of CDK inhibitors like p21 and p15, and inhibiting the activity of CDK4 and CDK2. nih.gov
These findings highlight the ability of quinazoline-related structures to halt cell proliferation by interfering with checkpoints at various phases of the cell cycle.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical endpoint for many anticancer therapies. Quinazoline derivatives are widely reported as potent inducers of apoptosis, acting through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govjofamericanscience.org
The induction of apoptosis by these compounds is often mediated by the activation of caspases, a family of proteases that execute the cell death program. jofamericanscience.org For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified as a highly active inducer of apoptosis through the activation of caspase-3. nih.gov
Studies on other quinazolinone derivatives have elucidated the specific molecular events involved. Treatment of cancer cells with these compounds has been shown to:
Disrupt the mitochondrial membrane potential. nih.gov
Trigger the release of cytochrome c from the mitochondria into the cytosol. nih.gov
Activate initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway). nih.gov
Activate downstream executioner caspase-3/7. nih.gov
Upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. mdpi.com
This convergence on the activation of executioner caspases confirms that the quinazoline scaffold can effectively trigger the cellular machinery of apoptosis, making it a promising framework for the development of new therapeutic agents. jofamericanscience.orgresearchgate.net
Table 3: Compounds Mentioned in This Article
| Compound Name |
|---|
| This compound |
| Galantamine |
| QZ4 ([3-(5-methoxy-2-hydroxy benzylidene amino)-2(5-methoxy-2-hydroxyphenyl)-2,3-dihydro quinazoline-4(1H)-one]) |
| Baicalein |
| C7 (a quinazolin-4-one derivative) |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
| 2-methoxy-4-vinylphenol |
Inhibition of Tumor Cell Migration and Invasion
There is no specific information available in the surveyed literature regarding the effect of this compound on the inhibition of tumor cell migration and invasion.
Suppression of Angiogenesis
Specific studies detailing the role of this compound in the suppression of angiogenesis are not currently available.
Modulation of Oxidative Stress Pathways
There is no specific research available on how this compound modulates oxidative stress pathways.
Inhibition of Amyloid Aggregation and Tau Protein Hyperphosphorylation
Specific data on the inhibitory effects of this compound on amyloid aggregation and tau protein hyperphosphorylation is not found in the current body of scientific literature.
DNA Interaction and Interference
Detailed studies on the interaction and interference of this compound with DNA have not been identified in the available research.
Computational Chemistry and Cheminformatics Approaches in Benzo H Quinazoline Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how ligands like 4-Methoxy-2-methylbenzo[h]quinazoline might interact with biological targets at the atomic level.
Molecular docking simulations are crucial for predicting how this compound and its analogues bind to the active sites of various protein targets, such as kinases, which are often implicated in diseases like cancer. ijcce.ac.ir These studies calculate the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity. nih.govijcce.ac.ir
For instance, studies on related quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown that the quinazoline core can fit into the ATP-binding pocket of the kinase domain. nih.gov The binding mode of erlotinib (B232), a well-known quinazoline-based EGFR inhibitor, reveals that the quinazoline moiety is involved in crucial interactions within the receptor's active site. nih.gov Similarly, docking studies of quinazolinone derivatives against the COVID-19 main protease (Mpro) have demonstrated binding energies ranging from -7.9 to -9.6 kcal/mol, indicating strong potential for inhibition. ekb.eg
Table 1: Example of Molecular Docking Scores for Quinazoline Derivatives Against EGFR This table presents data for illustrative quinazoline derivatives to demonstrate the application of molecular docking, as specific data for this compound was not available in the reviewed sources.
A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and key amino acid residues within the target's binding pocket. nih.gov These interactions are critical for stabilizing the ligand-receptor complex and are often the basis of a compound's biological activity. Common interactions include:
Hydrogen Bonds: These are formed between hydrogen bond donors and acceptors on the ligand and the protein. For example, the nitrogen atoms of the quinazoline ring are frequently observed forming hydrogen bonds with residues like Met769 in the EGFR hinge region. nih.gov
Hydrophobic Interactions: The aromatic rings of the benzo[h]quinazoline scaffold can engage in hydrophobic interactions with nonpolar amino acid residues such as Leu694, Val702, and Ala719 in the EGFR active site. nih.gov
Pi-Pi Stacking: The planar aromatic system of the benzo[h]quinazoline core can stack with the aromatic side chains of amino acids like Phenylalanine (Phe) or Tyrosine (Tyr). nih.gov
Ionic Interactions: In some cases, charged groups on the ligand can form salt bridges with oppositely charged amino acid residues, such as Aspartate (Asp) or Arginine (Arg). nih.gov
For example, docking studies of quinazolinone derivatives into the COX-2 active site revealed that an amino quinazolinone core can form hydrogen bonds with Tyr355 and Arg120. mdpi.com
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov When applied to benzo[h]quinazolines, this approach can rapidly identify novel derivatives with potentially high therapeutic efficacy. The process typically involves docking thousands to millions of compounds from databases like PubChem into the active site of a target protein. nih.govresearchgate.net
The compounds are ranked based on their predicted binding affinity, and the top-scoring "hits" are selected for further experimental testing. researchgate.net This method significantly narrows down the number of compounds that need to be synthesized and tested in the lab. For example, a virtual screening of 1000 quinazoline derivatives from the PubChem database, followed by filtering based on drug-likeness rules (like Lipinski's rule of five) and ADME properties, resulted in the identification of 28 promising compounds for further investigation as EGFR inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov
For benzo[h]quinazoline research, QSAR models can predict the biological activity (e.g., anticancer potency) of unsynthesized derivatives based on their structural features. nih.gov To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to develop a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov A statistically significant QSAR model, validated through internal and external test sets, can then be used to predict the activity of new benzo[h]quinazoline derivatives, prioritizing the synthesis of the most promising candidates. biointerfaceresearch.comnih.gov For instance, a QSAR model for quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors was successfully developed using the MLR method, achieving a high correlation coefficient (r² = 0.956). nih.gov
Electronic descriptors, derived from quantum chemical calculations, are often used in QSAR studies to quantify the electronic properties of molecules. nih.gov These descriptors can be critical in understanding the reactivity and interaction capabilities of compounds like this compound.
HOMO (Highest Occupied Molecular Orbital) Energy: This descriptor relates to the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons, which can be important for forming certain types of interactions with a biological target.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: This descriptor is associated with the electron-accepting ability of a molecule. A lower LUMO energy indicates a greater propensity to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Atomic Net Charge: This descriptor calculates the distribution of electron density over the atoms in a molecule. It can help identify which atoms are likely to participate in electrostatic interactions or hydrogen bonding.
In QSAR models for quinazoline derivatives, these electronic properties have been shown to correlate with biological activity. nih.gov For example, the presence of an electron-withdrawing group at certain positions on the quinazoline ring, which would affect the atomic net charges and molecular orbital energies, was found to enhance anticancer activity. nih.gov
Table 2: List of Compounds Mentioned
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of medicinal chemistry and materials science, MD simulations can provide valuable insights into the conformational dynamics of a molecule, its interactions with biological macromolecules such as proteins or nucleic acids, and its behavior in different solvent environments. For quinazoline derivatives, MD simulations have been utilized to assess the stability of ligand-protein complexes and to understand the binding modes of these compounds with their biological targets. mdpi.combeilstein-journals.org
However, a thorough search of the scientific literature did not yield any studies that have specifically applied Molecular Dynamics simulations to this compound. Such a study could, for instance, explore the flexibility of the benzo[h]quinazoline ring system, the rotational dynamics of the methoxy (B1213986) and methyl substituents, and the compound's solvation properties in aqueous and non-aqueous media. The absence of such research indicates a potential area for future investigation.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used in chemistry and materials science to predict a variety of molecular properties, including optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies. sapub.orgepstem.net DFT studies have been conducted on various quinazoline and quinazolinone derivatives to understand their structure-activity relationships, reactivity, and spectroscopic properties. sapub.orgepstem.net
Despite the broad application of DFT to the wider class of quinazoline-based compounds, there is no specific mention in the available literature of DFT calculations being performed on this compound. A dedicated DFT study on this molecule could provide valuable data on its electronic distribution, molecular orbital energies, and predicted spectroscopic signatures (e.g., IR and NMR spectra), which would be instrumental in its characterization and in predicting its chemical reactivity.
Biological Activities and Therapeutic Potential of Benzo H Quinazoline Derivatives Excluding Clinical Human Data
Anticancer Activity
Activity against Various Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, A549, HeLa, SKBR3)
There is no available scientific literature detailing the cytotoxic effects of 4-Methoxy-2-methylbenzo[h]quinazoline on the specified cancer cell lines.
Inhibition of Cellular Proliferation
No studies have been identified that investigate the inhibitory effects of this compound on cellular proliferation.
Antimicrobial Activity
Antibacterial Potential
Information regarding the antibacterial properties of this compound is not present in the reviewed scientific databases.
Antifungal Potential
There is no available data on the antifungal activity of this compound.
Antiviral Potential (e.g., against SARS-CoV-2)
No research has been published on the antiviral potential of this compound, including its activity against SARS-CoV-2.
Anti-inflammatory Activity
Derivatives of the quinazoline (B50416) and benzo[h]quinazoline frameworks have demonstrated notable anti-inflammatory properties in various preclinical studies. While specific research on the anti-inflammatory activity of this compound is not extensively documented in the available literature, studies on structurally related compounds provide valuable insights into the potential of this chemical class.
The anti-inflammatory potential of quinazoline derivatives is often attributed to their ability to inhibit key inflammatory mediators. For instance, some quinazolinone derivatives have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. The design of novel quinazolinones conjugated with other anti-inflammatory agents like ibuprofen (B1674241) has led to hybrid molecules with enhanced COX-2 selectivity and potent in vivo anti-inflammatory effects. nih.gov For example, certain 2-methylthio-3-substituted quinazolin-4-(3H)-ones have exhibited more potent anti-inflammatory activity than the standard drug diclofenac (B195802) sodium. nih.gov
Furthermore, two series of 2,4,6-trisubstituted-quinazoline derivatives have been synthesized and screened for their anti-inflammatory activity, with thirteen compounds showing significant effects. nih.gov The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone, a 4-aryl-1-alkyl-quinazolinone derivative, underscores the therapeutic success of this scaffold in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. mdpi.com Studies on 4(1H)-quinazolinones have indicated that substitutions at various positions are crucial for activity, with some derivatives being evaluated in the carrageenin-induced paw edema test. nih.gov
| Compound Class | Key Findings | Reference |
|---|---|---|
| Quinazolinone-Ibuprofen Conjugates | Enhanced COX-2 selectivity and potent in vivo anti-inflammatory activity. | nih.gov |
| 2-Methylthio-3-substituted quinazolin-4-(3H)-ones | Some derivatives showed more potent anti-inflammatory activity than diclofenac sodium. | nih.gov |
| 2,4,6-Trisubstituted-quinazolines | Thirteen compounds demonstrated significant anti-inflammatory activity. | nih.gov |
| Proquazone (4-aryl-1-alkyl-quinazolinone) | Marketed NSAID for rheumatoid arthritis and osteoarthritis. | mdpi.com |
Antioxidant Activity
The antioxidant potential of quinazoline derivatives has been a subject of considerable research interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.
Studies on various quinazolinone derivatives have demonstrated their capacity to scavenge free radicals. For instance, the antioxidant activity of synthetic heterocyclic quinazolin-4-one derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. journalgrid.com Research on 2-substituted quinazolin-4(3H)-ones has shown that the presence of hydroxyl and methoxy (B1213986) substituents on the phenyl ring is crucial for antioxidant activity. nih.gov Specifically, for 2-phenylquinazolin-4(3H)-one to exhibit antioxidant properties, at least one hydroxyl group, in addition to a methoxy substituent, is required. nih.govnih.gov
Different analytical methods, including the DPPH, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and cupric reducing antioxidant capacity (CUPRAC) assays, have been employed to evaluate the antioxidant potential of these compounds. nih.govnih.gov The results from these studies indicate that the quinazolinone scaffold is a promising template for the development of novel antioxidants. orientjchem.org For example, certain synthesized 2-methyl-3-substituted quinazolin-4(3H)-one derivatives have shown excellent scavenging capacity against DPPH and nitric oxide (NO) radicals, with some compounds being more effective than the standard antioxidant ascorbic acid. orientjchem.org
| Compound Class/Derivative | Assay(s) Used | Key Findings | Reference |
|---|---|---|---|
| 2-Substituted quinazolin-4(3H)-ones | DPPH, ABTS, CUPRAC | Hydroxyl and methoxy groups on the phenyl ring are important for activity. | nih.govnih.gov |
| 2-Methyl-3-substituted quinazolin-4(3H)-ones | DPPH, NO scavenging | Some derivatives showed higher scavenging capacity than ascorbic acid. | orientjchem.org |
| Heterocyclic quinazolin-4-one derivatives | DPPH | Demonstrated free radical scavenging activity. | journalgrid.com |
Neurological Activity (e.g., Cholinesterase inhibition, GABAergic ligands)
Quinazoline derivatives have been investigated for their potential to modulate the central nervous system (CNS), with some compounds exhibiting anticonvulsant properties. The mechanism of action for the anticonvulsant effects of some quinazolinones is thought to involve the enhancement of GABAergic neurotransmission, similar to benzodiazepines, or modulation of other neurotransmitter systems.
Several studies have focused on the synthesis and anticonvulsant screening of novel quinazolin-4(3H)-one derivatives. For example, a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones showed moderate to significant anticonvulsant activity in the Maximal Electroshock (MES) induced seizure model, with some compounds comparable to the standard drug diazepam. nih.gov The structural features, such as the substitution at the 2 and 3 positions of the quinazolinone ring, play a critical role in their anticonvulsant potency. mdpi.com
Furthermore, new derivatives of N-substituted-6-fluoro-quinazoline-4-amine have been designed and evaluated as anticonvulsant agents, with some compounds showing high affinity for the GABA-A receptor. mdpi.com The search for new anticonvulsant drugs with improved safety profiles continues, and the quinazoline scaffold remains an important template in this endeavor. nih.govnih.gov
| Compound Class | Activity | Key Findings | Reference |
|---|---|---|---|
| 3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Anticonvulsant | Moderate to significant activity in the MES test, comparable to diazepam. | nih.gov |
| N-Substituted-6-fluoro-quinazoline-4-amines | Anticonvulsant | High affinity for the GABA-A receptor. | mdpi.com |
| Quinazolin-4(3H)-one derivatives | Anticonvulsant | Activity observed in MES and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. | nih.gov |
Other Pharmacological Activities
The versatility of the benzo[h]quinazoline and related quinazoline scaffolds extends to a wide range of other pharmacological activities, highlighting their potential in addressing various diseases.
Anticonvulsant Activity: As briefly mentioned in the neurological activity section, various quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant effects. Studies have shown that substitutions at different positions of the quinazolinone ring can lead to compounds with significant activity in preclinical models of epilepsy. nih.govnih.gov
Antihypertensive Activity: Several novel substituted quinazolin-4(3H)-one derivatives have been synthesized and screened for their antihypertensive activities. nih.gov Some of these compounds have demonstrated a hypotensive effect and produced bradycardia, with activities better than the reference drug Prazosin. nih.gov The structure-activity relationship studies revealed that the substitution pattern on the peripheral phenyl rings greatly influences the antihypertensive activity. tandfonline.com
Antimalarial Activity: The quinazoline framework has served as a basis for the development of antimalarial agents. For instance, some benzo(h)quinoline-4-methanols have shown significant antimalarial activity against Plasmodium berghei in infected mice. mdpi.com Furthermore, novel 4-quinazolinone derivatives based on the structure of febrifugine, a natural product with antimalarial properties, have been synthesized and shown to exhibit antimalarial activities against P. berghei. nih.govnih.gov
Analgesic Activity: Certain quinazoline derivatives have been evaluated for their analgesic properties. For example, a series of 2-amino-substituted 3-(4-methoxyphenyl) quinazolinones were tested for analgesic activity, with some showing significant effects. mdpi.com Additionally, some novel 2,4,6-trisubstituted-quinazoline derivatives have been found to be more potent analgesic agents than the reference drug Indomethacin. nih.gov
Antidiabetic Activity: The potential of quinazoline derivatives in managing diabetes has also been explored. Some fumiquinazoline alkaloids isolated from marine fungi have been found to promote triglyceride accumulation in adipocytes, suggesting they could act as insulin (B600854) sensitizers. nih.gov Moreover, certain quinazoline-sulfonylurea hybrids have shown potent antihyperglycemic activity in diabetic rat models, with some compounds being more effective than the reference drug glibenclamide. nih.gov
Antitubercular Activity: Quinazolinone derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. A number of 2,3-disubstituted quinazolinone derivatives have exhibited significant activity against Mycobacterium tuberculosis. dovepress.com The presence of specific moieties at the 3-position of the quinazolinone ring was found to enhance the antitubercular activity. dovepress.com
Antihyperlipidemic Activity: The effects of 4(3H) quinazolinone and its halogenated derivatives on cholesterol metabolism have been investigated in hypercholesterolemic rats. These compounds caused significant reductions in serum total cholesterol and cholesterol ester levels, suggesting their potential as antihyperlipidemic agents. nih.gov
| Activity | Compound Class/Derivative | Key Findings | Reference |
|---|---|---|---|
| Anticonvulsant | Quinazolin-4-(3H)-one derivatives | Activity in preclinical seizure models. | nih.govnih.gov |
| Antihypertensive | Substituted quinazolin-4(3H)-ones | Hypotensive effects and bradycardia observed. | nih.govtandfonline.com |
| Antimalarial | Benzo(h)quinoline-4-methanols and Febrifugine analogues | Activity against Plasmodium berghei. | mdpi.comnih.govnih.gov |
| Analgesic | 2-Amino-substituted 3-(4-methoxyphenyl) quinazolinones | Significant analgesic effects reported. | nih.govmdpi.com |
| Antidiabetic | Fumiquinazoline alkaloids and Quinazoline-sulfonylurea hybrids | Insulin sensitizing and antihyperglycemic activities. | nih.govnih.gov |
| Antitubercular | 2,3-Disubstituted quinazolinones | Significant activity against Mycobacterium tuberculosis. | dovepress.com |
| Antihyperlipidemic | 4(3H) Quinazolinone and its halogenated derivatives | Reduction in serum cholesterol levels. | nih.gov |
Future Perspectives and Research Directions in Benzo H Quinazoline Chemistry
Design of Multi-Targeting Agents for Complex Diseases
The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. nih.govresearchgate.net A promising future direction is the rational design of single chemical entities that can modulate multiple biological targets simultaneously. researchgate.net This multi-target-directed ligand (MTDL) approach offers potential advantages in terms of improved efficacy and better pharmacokinetic profiles compared to combination therapies. researchgate.net
The quinazoline (B50416) scaffold is particularly well-suited for this strategy. Researchers have successfully designed quinazoline derivatives that co-inhibit critical targets in Alzheimer's disease, such as human cholinesterases (hChE) and β-secretase (hBACE-1). nih.govnih.gov For instance, a series of rationally designed quinazoline derivatives showed balanced and significant inhibitory effects against both hAChE and hBACE-1, with lead compounds also demonstrating the ability to prevent amyloid-β (Aβ) aggregation and cross the blood-brain barrier. nih.govnih.gov In oncology, multitarget quinazoline derivatives have been developed to exhibit antitumor potency through combined mechanisms like DNA damage, apoptosis induction, and inhibition of multiple tyrosine kinases beyond just the Epidermal Growth Factor Receptor (EGFR). researchgate.net
These strategies, which often involve the conjugation or merging of different pharmacophores, could be applied to the 4-Methoxy-2-methylbenzo[h]quinazoline core to create novel agents for complex diseases. researchgate.net
Table 1: Examples of Multi-Targeting Quinazoline Derivatives
| Compound Series | Therapeutic Area | Biological Targets | Key Findings | Reference |
|---|---|---|---|---|
| Quinazoline derivatives (AV-1 to AV-21) | Alzheimer's Disease | hChE, hBACE-1 | Balanced inhibition, blood-brain barrier permeability, prevention of Aβ aggregation. | nih.gov |
| Quinazoline derivatives (AK-1 to AK-14) | Alzheimer's Disease | hAChE, hBACE-1 | Significant dual inhibitory activity, reduction of Aβ and BACE-1 protein levels in vivo. | nih.gov |
Development of Novel and Green Synthetic Methodologies
The synthesis of quinazoline derivatives has traditionally relied on methods that can be harsh and environmentally taxing. tandfonline.com A significant future perspective lies in the development of novel, efficient, and green synthetic methodologies. magnusconferences.com Green chemistry principles—such as using renewable starting materials, non-toxic solvents, and energy-efficient reaction conditions—are becoming central to modern pharmaceutical development. magnusconferences.com
Recent advances have focused on techniques like microwave-assisted synthesis, ultrasound-promoted reactions, phase-transfer catalysis, and metal-catalyzed reactions, which can expand the biological applications of quinazolines by enabling faster and more efficient production. magnusconferences.comnih.gov For example, ultrasound-assisted synthesis has been successfully used for the preparation of novel quinazoline derivatives. nih.gov Scientists are also exploring transition metal-free approaches to avoid the toxicity, cost, and sensitivity associated with many metal catalysts. nih.gov These innovative and sustainable methods are crucial for the future synthesis of this compound and its analogues, facilitating more cost-effective and environmentally responsible research and development. magnusconferences.com
Advanced Computational Approaches for Rational Drug Discovery
Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry, revolutionizing the process of discovering and optimizing new drugs. nih.govbeilstein-journals.org These computational methods enable the prediction of molecular properties, screening of virtual libraries, and elucidation of binding modes, thereby accelerating the drug discovery pipeline and reducing costs. openmedicinalchemistryjournal.comemanresearch.org
Future research on benzo[h]quinazoline derivatives will heavily rely on advanced computational strategies. CADD approaches are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govbeilstein-journals.org
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like molecular docking and molecular dynamics (MD) simulations can predict how a ligand, such as a this compound derivative, binds to its active site. beilstein-journals.orgnih.gov This information is crucial for understanding the molecular interactions and guiding the optimization of the compound's affinity and selectivity. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, methods like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are employed. emanresearch.org These techniques use the information from a set of known active molecules to build models that can predict the activity of new, untested compounds. emanresearch.org
The integration of these computational tools allows for the de novo design of novel structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com For benzo[h]quinazolines, these approaches will be critical for identifying high-potency lead compounds and optimizing them for drug-like properties. nih.gov
Table 2: Key Computational Methods in Drug Discovery
| Method | Description | Application for Benzo[h]quinazolines | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Evaluating binding modes in targets like EGFR or PARP. | beilstein-journals.orgnih.gov |
| QSAR | Relates the chemical structure of molecules to their biological activity quantitatively. | Predicting the anticancer or antimicrobial activity of new derivatives. | emanresearch.org |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Discovering novel benzo[h]quinazoline-based inhibitors for new targets. | openmedicinalchemistryjournal.com |
| Molecular Dynamics | Simulates the movement of atoms and molecules to study ligand-protein complex stability. | Understanding the dynamic interactions and binding pathways. | beilstein-journals.org |
Exploration of Novel Biological Targets
While quinazoline derivatives are well-known inhibitors of targets like EGFR, a significant area for future research is the exploration of novel biological targets. nih.gov Identifying new proteins or pathways that can be modulated by the benzo[h]quinazoline scaffold will expand its therapeutic potential into new disease areas. nih.gov
Recent research has already begun to uncover new applications. For example, specific benzo[h]quinazoline derivatives have been shown to act as agents that affect DNA processing by interfering with topoisomerase I and II enzymes, and inducing apoptosis in cancer cells. nih.gov Other studies have led to the discovery of quinazoline-based inhibitors for Poly(ADP-ribose) polymerase (PARP-1/2), enzymes critical for DNA repair in cancer cells. nih.gov The design of potent and selective PARP inhibitors represents a major breakthrough in cancer therapy, and the quinazoline core has proven effective in this context. nih.gov
Future work will likely involve large-scale screening efforts and mechanism-of-action studies to identify unprecedented targets for compounds like this compound, potentially leading to first-in-class medicines for various diseases, including cancer, microbial infections, and inflammatory conditions. nih.govmdpi.com
Rational Design of Benzo[h]quinazoline Hybrids and Conjugates
Molecular hybridization, a strategy that combines two or more distinct pharmacophores into a single molecule, has emerged as a powerful tool in drug design. nih.govnih.gov This approach can lead to hybrid compounds with enhanced biological activity, improved selectivity, or the ability to engage multiple targets. nih.govnih.gov The rational design of hybrids and conjugates based on the this compound scaffold is a highly promising future direction.
Researchers have successfully created various quinazolinone-based hybrids with diverse biological activities:
Quinazolinone-Chalcone Hybrids: These molecules have been investigated as potential apoptotic agents in cancer therapy, targeting proteins like caspase-3 and PARP-1. rsc.org
Quinazoline-Sulfonamide Hybrids: The combination of the quinazoline core with a sulfonamide moiety has yielded compounds with significant anticancer activity across multiple cell lines. nih.gov
Quinazolinone-Benzimidazole Hybrids: Novel hybrids combining quinazolinone and benzimidazole (B57391) structures have been synthesized and evaluated as potential inhibitors of viral proteases, such as the SARS-CoV-2 3CL protease. nih.gov
Alkylphospholipid-Quinazoline Conjugates: Chimeric molecules linking EGFR inhibitors like gefitinib (B1684475) or erlotinib (B232) with alkylphospholipids have been designed as multitarget anticancer agents. nih.gov
This strategy of creating hybrid molecules allows for the fine-tuning of pharmacological profiles and the development of innovative therapeutic agents. nih.govdntb.gov.ua Future work will undoubtedly explore new combinations for the benzo[h]quinazoline core to tackle challenges like drug resistance and to treat complex diseases. dntb.gov.ua
Q & A
Q. What are the established synthetic methodologies for preparing 4-Methoxy-2-methylbenzo[h]quinazoline and its derivatives?
Answer: The synthesis of quinazoline derivatives typically involves cyclization of 2-aminobenzamide precursors. For example:
- Acylation-Cyclization Route : 2-Aminobenzamide derivatives can undergo acylation (e.g., with ferrocenecarbonyl chloride) followed by base-catalyzed cyclization to yield quinazolinones .
- Electrochemical Synthesis : Recent advancements utilize undivided electrochemical cells with aluminum/carbon electrodes and acetic acid electrolyte for oxidative cyclization of 2-aminobenzamides, enabling room-temperature synthesis of 2-methylquinazolin-4(3H)-ones in high yields .
- Thermal Methods : Traditional approaches involve high-temperature coupling of substituted benzyl chlorides with 2-aminobenzamides, though these may require transition-metal catalysts .
Q. How are spectroscopic and crystallographic techniques employed to characterize this compound?
Answer:
- Spectroscopy : NMR (¹H/¹³C) and IR are critical for confirming functional groups and substitution patterns. For example, methoxy groups (~3.8–4.0 ppm in ¹H NMR) and quinazoline ring protons (~7.0–8.5 ppm) are diagnostic .
- X-Ray Diffraction : Single-crystal X-ray analysis resolves molecular geometry, planarity, and intermolecular interactions (e.g., hydrogen bonding in crystal packing). For instance, deviations from planarity in quinazoline cores are quantified (mean deviation ~0.019 Å) .
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., C₁₅H₁₂FN₃O₃ for a related methoxyquinazoline derivative) .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound’s electronic and redox properties?
Answer:
- DFT Studies : Density Functional Theory (DFT) calculations model molecular geometries and redox-active sites. For ferrocenyl-quinazolinones, DFT aligns with experimental X-ray data (bond lengths ±0.02 Å) and identifies ferrocene-centered oxidation via frontier orbital analysis .
- Redox Behavior : Cyclic voltammetry (CV) combined with DFT reveals one-electron oxidation processes (e.g., E₁/₂ = +0.45 V vs. Fc⁺/Fc), critical for designing electroactive compounds .
Q. What strategies address discrepancies in spectroscopic data between synthetic batches or structural analogs?
Answer:
- Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., 4-chloro-2-(pyridin-3-yl)quinazoline or 6-methoxyquinazoline ).
- Crystallographic Refinement : Resolve ambiguities (e.g., tautomerism in quinazolinones) using X-ray diffraction. For example, hydrogen-bonding networks in methanol solvates confirm protonation states .
- Systematic Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Electrochemical methods reduce thermal degradation, improving reproducibility .
Q. How do substituents (e.g., methoxy vs. methyl groups) influence the reactivity and stability of benzo[h]quinazoline derivatives?
Answer:
- Steric and Electronic Effects : Methoxy groups enhance electron density on the quinazoline ring, altering cyclization kinetics. Methyl groups may sterically hinder nucleophilic attack during functionalization .
- Stability Studies : Accelerated degradation tests (e.g., under UV light or acidic conditions) assess hydrolytic stability. For example, methoxy-substituted quinazolines show resistance to oxidation compared to hydroxyl analogs .
Methodological Considerations
Q. What experimental precautions are critical for handling air- or moisture-sensitive quinazoline intermediates?
Answer:
- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions involving reactive intermediates (e.g., 4-chloroquinazolines ).
- Quenching Protocols : Neutralize acidic byproducts (e.g., HCl from PCl₃-mediated chlorination) with aqueous NaHCO₃ before extraction .
- Safety Measures : Wear PPE (gloves, goggles) and ensure proper ventilation due to potential toxicity of nitroaromatic precursors .
Q. How can researchers optimize electrochemical synthesis for scale-up of quinazoline derivatives?
Answer:
- Electrode Selection : Carbon/aluminum electrodes minimize side reactions (e.g., over-oxidation) and enable gram-scale synthesis .
- Solvent-Electrolyte Pair : Acetic acid as a proton source and electrolyte enhances cyclization efficiency. Polar aprotic solvents (e.g., DMF) improve solubility of 2-aminobenzamides .
- Flow Chemistry : Continuous-flow reactors enhance mass transfer and reduce reaction times compared to batch processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
